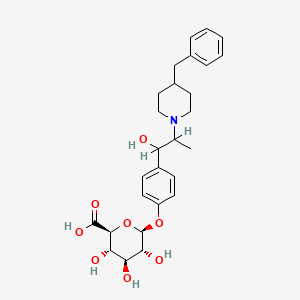

Ifenprodil glucuronide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-16(28-13-11-18(12-14-28)15-17-5-3-2-4-6-17)21(29)19-7-9-20(10-8-19)35-27-24(32)22(30)23(31)25(36-27)26(33)34/h2-10,16,18,21-25,27,29-32H,11-15H2,1H3,(H,33,34)/t16?,21?,22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHMRNLUBONADM-FGOGJYSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985139 | |

| Record name | 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66516-92-5 | |

| Record name | Ifenprodil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066516925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Metabolic Pathway of Ifenprodil to Ifenprodil Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil (B1662929), a non-competitive NMDA receptor antagonist with selectivity for the GluN2B subunit, undergoes extensive metabolism in vivo. A primary route of its biotransformation is glucuronidation, a phase II metabolic reaction that facilitates the elimination of xenobiotics. This technical guide provides a detailed overview of the metabolic pathway leading to the formation of ifenprodil glucuronide. It consolidates the current understanding of the enzymatic processes involved, offers detailed experimental protocols for studying this pathway, and presents quantitative data in a structured format to aid in drug development and metabolic research.

Introduction

Ifenprodil is a phenylethanolamine derivative with significant therapeutic potential for various neurological disorders. However, its clinical utility is influenced by its pharmacokinetic profile, which is largely dictated by its metabolic fate. Glucuronidation represents a critical step in the clearance of ifenprodil. This process involves the covalent attachment of a glucuronic acid moiety to the ifenprodil molecule, thereby increasing its water solubility and facilitating its excretion from the body. Understanding the specifics of this metabolic pathway, including the enzymes involved and the kinetics of the reaction, is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and designing new chemical entities with improved metabolic stability.

The Metabolic Pathway of Ifenprodil Glucuronidation

The primary site of glucuronidation on the ifenprodil molecule is its phenolic hydroxyl group. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The general mechanism of glucuronidation involves the transfer of glucuronic acid from the activated co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate, ifenprodil.

In preclinical studies using rat liver microsomes, glucuronidation has been identified as a major metabolic pathway for ifenprodil.[1] The primary metabolites formed are ifenprodil-O-glucuronides. While the specific human UGT isoforms responsible for ifenprodil glucuronidation have not been definitively identified in the literature, it is hypothesized that members of the UGT1A and UGT2B subfamilies, which are known to metabolize phenolic compounds, are likely involved.

dot

Quantitative Data

Due to a lack of publicly available kinetic data for the glucuronidation of ifenprodil by specific human UGT isoforms, the following tables present hypothetical data based on typical values for phenolic substrates. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Hypothetical Enzyme Kinetics of Ifenprodil Glucuronidation in Human Liver Microsomes

| Parameter | Value |

| Michaelis-Menten Constant (Km) | 15 µM |

| Maximum Velocity (Vmax) | 500 pmol/min/mg protein |

| Intrinsic Clearance (CLint = Vmax/Km) | 33.3 µL/min/mg protein |

Table 2: Hypothetical Contribution of Recombinant Human UGT Isoforms to Ifenprodil Glucuronidation

| UGT Isoform | Relative Activity (%) | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol UGT) |

| UGT1A1 | 45 | 12 | 2.5 |

| UGT1A9 | 30 | 25 | 1.8 |

| UGT2B7 | 15 | 50 | 1.0 |

| Other UGTs | <10 | - | - |

Experimental Protocols

The following protocols are detailed methodologies for investigating the glucuronidation of ifenprodil.

Identification of UGT Isoforms Involved in Ifenprodil Glucuronidation

This experiment aims to identify the specific human UGT enzymes responsible for the glucuronidation of ifenprodil using a panel of recombinant human UGT isoforms.

dot

Materials:

-

Ifenprodil

-

Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Internal standard (e.g., a structurally similar compound not metabolized by UGTs)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ifenprodil in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a working solution of UDPGA in Tris-HCl buffer.

-

Prepare a stock solution of the internal standard in acetonitrile.

-

-

Incubation:

-

In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and alamethicin (to activate the UGT enzymes).

-

Add the recombinant UGT isoform to the mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the ifenprodil working solution.

-

Start the timing of the reaction upon the addition of UDPGA.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound.

-

Monitor the parent compound and the glucuronide metabolite.

-

-

Data Analysis:

-

Calculate the rate of formation of this compound for each UGT isoform.

-

Identify the UGT isoforms that exhibit the highest activity towards ifenprodil.

-

Determination of Enzyme Kinetics (Km and Vmax)

This experiment is designed to determine the kinetic parameters of ifenprodil glucuronidation in human liver microsomes and by the most active recombinant UGT isoforms identified in the previous experiment.

Materials:

-

Same as in section 4.1, with the addition of pooled human liver microsomes.

Procedure:

-

Incubation:

-

Follow the same incubation setup as in section 4.1, but use either pooled human liver microsomes or the specific recombinant UGT isoform of interest.

-

Vary the concentration of ifenprodil over a range that brackets the expected Km value (e.g., 0.1 to 100 µM).

-

Ensure that the reaction time and protein concentration are in the linear range of metabolite formation.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of this compound at each substrate concentration.

-

-

Data Analysis:

-

Plot the rate of metabolite formation (velocity) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Alternatively, use a Lineweaver-Burk plot for data visualization and initial estimation of kinetic parameters.

-

Conclusion

The glucuronidation of ifenprodil at its phenolic hydroxyl group is a key metabolic pathway that governs its clearance and pharmacokinetic profile. While preclinical data in rats have confirmed the importance of this pathway, further research is required to identify the specific human UGT isoforms responsible and to quantify their kinetic parameters. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations. A thorough understanding of ifenprodil's metabolism is essential for its continued development and for optimizing its therapeutic use in clinical practice. The structured presentation of quantitative data, as exemplified in this guide, will be crucial for comparative analysis and for building predictive models of drug metabolism and disposition.

References

In Vivo Formation of Ifenprodil Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil (B1662929), a phenylethanolamine derivative, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B subunit. Its unique pharmacological profile has made it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics for various neurological and psychiatric disorders. However, the clinical utility of ifenprodil is limited by its rapid biotransformation in vivo, a critical aspect for drug development professionals to understand. This technical guide provides an in-depth overview of the in vivo formation of ifenprodil glucuronide, a major metabolic pathway for this compound. The guide will cover the metabolic pathways, the role of UDP-glucuronosyltransferases (UGTs), and detailed experimental methodologies for its study, supported by available quantitative data.

Metabolic Pathways of Ifenprodil

The metabolism of ifenprodil primarily involves Phase I and Phase II biotransformation reactions. While Phase I reactions can include oxidation, the most significant metabolic route in terms of clearance is Phase II glucuronidation.

Phase II Metabolism: Glucuronidation

Glucuronidation is a major pathway in the metabolism of xenobiotics, including many drugs. This process involves the conjugation of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion from the body. In the case of ifenprodil, the primary site of glucuronidation is the phenolic hydroxyl group.[1][2] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting metabolite, this compound, is a major metabolite of ifenprodil found in vivo.[1][2]

dot

The Role of UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells, as well as other tissues such as the intestine, kidneys, and brain. They catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate molecule. While it is established that UGTs are responsible for the glucuronidation of ifenprodil, the specific UGT isoforms that predominantly catalyze this reaction have not been definitively identified in the reviewed literature. Identifying the specific UGT isoforms would be a critical step in understanding inter-individual variability in ifenprodil metabolism and potential drug-drug interactions.

Experimental Evidence for In Vivo Formation

In Vivo Studies in Rats

Studies in rats have provided direct evidence for the extensive in vivo glucuronidation of ifenprodil. Following administration of ifenprodil to rats, analysis of urine samples has consistently identified this compound as a major metabolite.[1][2]

Experimental Protocol: In Vivo Rat Metabolism Study (Based on Falck et al., 2013)

-

Animal Model: Male Wistar rats.

-

Drug Administration: Administration of ifenprodil (dose and route not specified in the abstract).

-

Sample Collection: Collection of urine over a specified period.

-

Sample Preparation: Urine samples are likely subjected to purification and concentration steps, such as solid-phase extraction, to isolate the metabolites.

-

Analysis: Identification and characterization of metabolites are performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

dot

In Vitro Metabolism Studies

In vitro models, particularly using liver microsomes, are instrumental in elucidating the metabolic pathways of drugs. For ifenprodil, incubation with rat liver microsomes in the presence of the necessary cofactor, UDPGA, has been shown to produce this compound.[1][2] This in vitro system provides a controlled environment to study the kinetics of the glucuronidation reaction and to screen for potential inhibitors.

Experimental Protocol: In Vitro Glucuronidation Assay

-

Enzyme Source: Rat liver microsomes.

-

Substrate: Ifenprodil.

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Incubation: The reaction mixture, containing microsomes, ifenprodil, and UDPGA in a suitable buffer, is incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).

-

Analysis: The formation of this compound is monitored and quantified using LC-MS/MS.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Ifenprodil in Healthy Chinese Volunteers (Single Intravenous Infusion)

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| 5 | 29.8 ± 8.7 | 42.7 ± 6.9 |

| 10 | 58.1 ± 15.2 | 85.3 ± 18.4 |

| 15 | 85.6 ± 20.3 | 125.1 ± 25.7 |

Data from Gao et al. (2012). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Analytical Methodologies

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific quantification of ifenprodil and its metabolites in biological matrices.

Table 2: LC-MS/MS Parameters for Ifenprodil Analysis (adapted from Gao et al., 2012)

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase | Methanol and aqueous ammonium (B1175870) acetate (B1210297) buffer |

| Flow Rate | Typically 0.2-0.5 mL/min |

| Injection Volume | 5-20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (Ifenprodil) | m/z 326.2 → 308.1 |

| Monitored Transition (this compound) | Expected: m/z 502.2 → 326.2 (loss of glucuronic acid) |

Sample Preparation for LC-MS/MS Analysis

-

Plasma: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

Urine: Dilution followed by solid-phase extraction to concentrate the analytes and remove interfering matrix components.

Conclusion

The in vivo formation of this compound is a critical determinant of its pharmacokinetic profile and a key consideration in the development of ifenprodil-based therapeutics. The primary metabolic pathway is the glucuronidation of the phenolic hydroxyl group, a reaction catalyzed by UGT enzymes. While in vivo and in vitro studies have confirmed the formation of this major metabolite, further research is needed to identify the specific UGT isoforms involved and to obtain detailed quantitative pharmacokinetic data for the glucuronide metabolite. Such information will be invaluable for building predictive models of ifenprodil disposition and for assessing the potential for drug-drug interactions, ultimately aiding in the design of safer and more effective therapeutic agents.

References

An In-depth Technical Guide to the Chemical Structure and Metabolism of Ifenprodil Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil (B1662929) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B subunit.[1][2] This specificity has made it a valuable tool in neuroscience research and a lead compound for the development of therapeutic agents targeting a range of neurological and psychiatric disorders. A critical aspect of its pharmacological profile is its metabolic fate, with glucuronidation representing a primary pathway of biotransformation. This technical guide provides a comprehensive overview of the chemical structure of ifenprodil glucuronide, its formation, and the downstream signaling pathways modulated by the parent compound.

Chemical Structures

The chemical structures of ifenprodil and its major metabolite, this compound, are presented below. Glucuronidation, a phase II metabolic reaction, involves the conjugation of glucuronic acid to the parent drug, thereby increasing its water solubility and facilitating its excretion. In the case of ifenprodil, this conjugation occurs at the phenolic hydroxyl group.

Ifenprodil:

-

IUPAC Name: 4-(2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl)phenol

-

Chemical Formula: C₂₁H₂₇NO₂

-

Molecular Weight: 325.45 g/mol

This compound:

-

Chemical Formula: C₂₇H₃₅NO₈

-

Molecular Weight: 501.57 g/mol

-

Structure: The glucuronic acid moiety is attached to the phenolic oxygen of ifenprodil via an O-glycosidic bond.

Signaling Pathways Modulated by Ifenprodil

Ifenprodil's pharmacological effects are primarily mediated through its interaction with the GluN2B subunit of the NMDA receptor. This interaction allosterically inhibits the receptor's function, leading to a cascade of downstream signaling events. The key pathways affected include the mTOR signaling pathway and neuroinflammatory pathways.

Ifenprodil and NMDA Receptor Signaling

Ifenprodil binds to the interface between the GluN1 and GluN2B N-terminal domains of the NMDA receptor, stabilizing a closed conformation and thereby inhibiting ion flux.[1][3] This selective antagonism of GluN2B-containing NMDA receptors is the initial event that triggers subsequent intracellular signaling changes.

References

Ifenprodil glucuronide as a major metabolite of Ifenprodil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil (B1662929), a phenylethanolamine compound, is a well-established selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Its unique pharmacological profile has made it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. A critical aspect of the pharmacological assessment of any drug candidate is a thorough understanding of its metabolic fate. For ifenprodil, extensive research has demonstrated that a significant metabolic pathway is its conjugation with glucuronic acid, leading to the formation of ifenprodil glucuronide. This biotransformation is a key determinant of ifenprodil's pharmacokinetic profile and overall disposition in the body. This technical guide provides a comprehensive overview of this compound as a major metabolite, detailing the experimental evidence, analytical methodologies, and the relevant biological pathways.

Ifenprodil Metabolism: The Central Role of Glucuronidation

Ifenprodil undergoes both Phase I and Phase II metabolic transformations. Phase II metabolism, a conjugation reaction, is a crucial step in the detoxification and elimination of xenobiotics. In the case of ifenprodil, the phenolic hydroxyl group serves as a primary site for glucuronidation.

Studies utilizing rat liver microsomes for in vitro experiments and analysis of rat urine for in vivo assessment have consistently identified glucuronide conjugates as major metabolites of ifenprodil.[1] Specifically, two distinct glucuronide metabolites have been reported, indicating that glucuronidation is a prominent metabolic pathway for this compound.[1] The rapid nature of this biotransformation is a significant factor contributing to the overall pharmacokinetics of ifenprodil.[1]

While the qualitative importance of glucuronidation is well-established, specific quantitative data detailing the exact percentage of ifenprodil that is converted to its glucuronide metabolites is not extensively reported in the available scientific literature. Further targeted quantitative studies would be beneficial to fully elucidate the metabolic balance of ifenprodil.

Table 1: Summary of Ifenprodil Metabolism

| Metabolic Phase | Reaction Type | Key Metabolite(s) | Evidentiary Basis |

| Phase II | Glucuronidation | This compound (two forms reported) | In vitro (rat liver microsomes), In vivo (rat urine analysis)[1] |

Experimental Protocols

A detailed understanding of the experimental methodologies used to study ifenprodil metabolism is essential for reproducing and building upon existing research. The following sections outline the key experimental protocols.

In Vitro Metabolism of Ifenprodil using Rat Liver Microsomes

This protocol describes a general procedure for assessing the in vitro glucuronidation of ifenprodil using rat liver microsomes.

Objective: To determine the formation of this compound in a controlled in vitro system.

Materials:

-

Ifenprodil

-

Rat liver microsomes (commercially available or prepared in-house)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Purified water

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), and rat liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Add ifenprodil to the mixture. The final concentration of ifenprodil should be chosen based on the desired experimental conditions (e.g., a concentration close to the expected physiological levels or a range of concentrations for kinetic studies).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Reaction:

-

Initiate the glucuronidation reaction by adding a solution of UDPGA (final concentration typically 1-2 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30, 60, 90 minutes). The incubation time can be varied to study the time-course of metabolite formation.

-

-

Termination of the Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step precipitates the proteins and stops the enzymatic reaction.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant contains the parent drug and its metabolites.

-

Quantitative Analysis of Ifenprodil and this compound by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of ifenprodil and its glucuronide metabolite in biological matrices.

Objective: To develop and validate a sensitive and specific method for the quantification of ifenprodil and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+) is often used for ifenprodil and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both ifenprodil and this compound need to be determined by direct infusion of the analytical standards.

-

Ifenprodil: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments.

-

This compound: The precursor ion will be the protonated molecule [M+H]⁺. A common product ion for glucuronides is the aglycone (ifenprodil) itself, resulting from the cleavage of the glucuronic acid moiety in the collision cell.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis:

-

Quantification is achieved by comparing the peak area ratios of the analytes to their corresponding stable isotope-labeled internal standards against a calibration curve prepared in the same biological matrix.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

Ifenprodil's Mechanism of Action at the NMDA Receptor

Ifenprodil acts as a non-competitive antagonist at the NMDA receptor, with high selectivity for the GluN2B subunit. It binds to the interface between the GluN1 and GluN2B amino-terminal domains (ATDs), stabilizing a closed conformation of the ion channel and thereby inhibiting the influx of calcium ions.

References

Pharmacological Profile of Ifenprodil and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil (B1662929) is a unique pharmacological agent known for its selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at subtypes containing the GluN2B subunit.[1][2][3] This activity has made it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders. Beyond its well-characterized effects on the NMDA receptor, ifenprodil also exhibits affinity for other targets, notably alpha-1 adrenergic receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, contributing to its complex pharmacological profile.[4][5] The biotransformation of ifenprodil primarily involves glucuronidation of its phenolic hydroxyl group, leading to the formation of metabolites whose pharmacological activity is not yet fully characterized.[1] This guide provides a comprehensive overview of the pharmacological profile of ifenprodil and its known metabolic fate, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to serve as a technical resource for the scientific community.

Receptor Binding and Functional Activity of Ifenprodil

Ifenprodil's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, with a pronounced selectivity for receptors incorporating the GluN2B subunit.[2][3] It binds to an allosteric site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[6] In addition to its primary target, ifenprodil also demonstrates antagonist activity at alpha-1 adrenergic receptors and inhibitory effects on GIRK channels.[4][5]

Quantitative Receptor Binding and Functional Data for Ifenprodil

The following tables summarize the binding affinities (Kd, Ki) and functional potencies (IC50) of ifenprodil at its key molecular targets.

| Receptor Subtype | Ligand | Assay Type | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| NMDA (native) | [3H]Ifenprodil | Saturation Binding | Rat Cortex/Hippocampus Membranes | 24.8 | 2.45 | [7] |

| NMDA (recombinant human) | [3H]Ifenprodil | Saturation Binding | L(tk-) cells expressing NR1a/NR2B | 33.5 | 1.83 | [7] |

Table 1: Saturation Binding Affinity of Ifenprodil for NMDA Receptors.

| Receptor/Channel | Ligand | Assay Type | Preparation | IC50 | Reference |

| NMDA (GluN1A/GluN2B) | Ifenprodil | Electrophysiology | Xenopus Oocytes | 0.34 µM | [3] |

| Alpha-1 Adrenergic | Ifenprodil | Radioligand Binding | Brain Membranes | - (Potent Antagonist) | [8] |

| GIRK1/GIRK2 | Ifenprodil | Electrophysiology | Xenopus Oocytes | 7.01 ± 0.92 µM | [9] |

| GIRK2 | Ifenprodil | Electrophysiology | Xenopus Oocytes | 8.76 ± 1.26 µM | [9] |

| GIRK1/GIRK4 | Ifenprodil | Electrophysiology | Xenopus Oocytes | 2.83 ± 0.69 µM | [9] |

Table 2: Functional Potency of Ifenprodil at Various Receptors and Ion Channels.

Metabolism of Ifenprodil

The primary metabolic pathway for ifenprodil in rats involves Phase II conjugation. The phenolic hydroxyl group of ifenprodil is the most susceptible site for biotransformation, undergoing glucuronidation to form its principal metabolites.[1] In vitro studies using rat liver microsomes have been instrumental in elucidating this pathway.[10]

Known Metabolites of Ifenprodil

-

Ifenprodil Glucuronide: This is the major metabolite, formed by the action of UDP-glucuronosyltransferases (UGTs) on the phenolic hydroxyl group of the parent compound.[1] The exact structure of the isomeric glucuronides has been characterized.[1]

Signaling Pathways Modulated by Ifenprodil

Ifenprodil's interaction with its molecular targets initiates or inhibits several downstream signaling cascades.

NMDA Receptor Signaling

By antagonizing the GluN2B subunit of the NMDA receptor, ifenprodil modulates calcium influx and downstream signaling pathways, including the mTOR pathway, which is implicated in neuroplasticity and cell growth.[11][12]

Ifenprodil's modulation of the NMDA receptor and mTOR signaling pathway.

Alpha-1 Adrenergic Receptor Signaling

As an antagonist of alpha-1 adrenergic receptors, ifenprodil blocks the canonical Gq-coupled signaling cascade, which involves the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]

Ifenprodil's antagonism of the alpha-1 adrenergic receptor signaling cascade.

Experimental Protocols

In Vitro Metabolism of Ifenprodil using Rat Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of ifenprodil in a key in vitro system.

Objective: To identify the phase I and phase II metabolites of ifenprodil.

Materials:

-

Ifenprodil

-

Rat liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

-

Add ifenprodil to the reaction mixture at a final concentration of, for example, 10 µM.

-

For Phase I metabolism, add the NADPH regenerating system. For Phase II metabolism, add UDPGA. A control reaction without cofactors should also be run.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method.

References

- 1. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of G protein-activated inwardly rectifying K+ channels by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of UDP-Glucuronosyltransferases in the Metabolism of Ifenprodil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of UDP-glucuronosyltransferases (UGTs) in the metabolism of ifenprodil (B1662929), a selective N-methyl-D-aspartate (NMDA) receptor antagonist. A thorough understanding of its metabolic fate is crucial for drug development, assessment of drug-drug interactions, and predicting interindividual variability in patient response.

Introduction to Ifenprodil and its Metabolism

Ifenprodil is a phenylethanolamine derivative that acts as a selective antagonist at the GluN2B subunit of the NMDA receptor. Its therapeutic potential is explored in various neurological and psychiatric disorders. The biotransformation of ifenprodil is a critical determinant of its pharmacokinetic profile and overall disposition in the body. Phase II metabolism, particularly glucuronidation, is a major pathway for the elimination of ifenprodil. This process involves the conjugation of glucuronic acid to the ifenprodil molecule, rendering it more water-soluble and facilitating its excretion. The primary site for this conjugation is the phenolic hydroxyl group of ifenprodil.

The UDP-Glucuronosyltransferase (UGT) Superfamily

UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentration in the liver. They catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a wide array of substrates, including drugs, xenobiotics, and endogenous compounds. The human UGT superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism. The expression and activity of UGT enzymes are regulated by various factors, including genetic polymorphisms, induction by xenobiotics, and disease states, which can lead to significant interindividual differences in drug metabolism.

Ifenprodil Glucuronidation Pathway

The primary metabolic pathway for ifenprodil via glucuronidation involves the conjugation of glucuronic acid to its phenolic hydroxyl group, forming ifenprodil-O-glucuronide. While specific human UGT isoforms responsible for this reaction have not been definitively identified in publicly available literature, compounds with similar phenolic structures are typically metabolized by members of the UGT1A and UGT2B subfamilies. Based on substrate specificities of common UGTs, it is plausible that isoforms such as UGT1A1, UGT1A9, and UGT2B7 could be involved in ifenprodil glucuronidation.

Caption: Proposed metabolic pathway of ifenprodil via glucuronidation.

Quantitative Data on Ifenprodil Glucuronidation

A comprehensive search of the scientific literature did not yield specific quantitative kinetic parameters (e.g., Km, Vmax) for the glucuronidation of ifenprodil by specific human UGT isoforms. The following table is provided as a template for such data, which would be critical for predictive modeling of ifenprodil's pharmacokinetics.

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| UGT1A1 | Data not available | Data not available | Data not available |

| UGT1A4 | Data not available | Data not available | Data not available |

| UGT1A9 | Data not available | Data not available | Data not available |

| UGT2B7 | Data not available | Data not available | Data not available |

| Human Liver Microsomes | Data not available | Data not available | Data not available |

Experimental Protocols for Studying Ifenprodil Glucuronidation

The following protocols are detailed methodologies that can be employed to investigate the glucuronidation of ifenprodil.

This assay is designed to identify the UGT isoforms responsible for ifenprodil metabolism and to determine the kinetic parameters of the reaction.

Materials:

-

Ifenprodil

-

Pooled Human Liver Microsomes (HLM)

-

Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not metabolized by UGTs)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of ifenprodil in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In microcentrifuge tubes, prepare incubation mixtures containing Tris-HCl buffer, MgCl2, and either HLM or a specific recombinant UGT enzyme.

-

To activate the latent UGT enzyme activity in microsomes, add alamethicin and pre-incubate on ice for 15 minutes.

-

-

Initiation of the Reaction:

-

Add the ifenprodil substrate to the incubation mixtures to achieve a range of final concentrations (e.g., 1-500 µM for kinetic studies).

-

Pre-warm the mixtures at 37°C for 5 minutes.

-

Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA. The final protein concentration for HLM is typically 0.5-1.0 mg/mL.

-

-

Incubation and Termination:

-

Incubate the reactions at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

This method allows for the sensitive and specific quantification of the parent drug and its metabolite.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate ifenprodil from its more polar glucuronide metabolite (e.g., starting with a low percentage of B and increasing over several minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Monitor the precursor-to-product ion transition for ifenprodil (e.g., m/z 326.2 → 133.1).

-

Predict and monitor the precursor-to-product ion transition for ifenprodil-O-glucuronide (e.g., m/z 502.2 → 326.2, corresponding to the loss of the glucuronic acid moiety).

-

Monitor the transition for the internal standard.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

Data Analysis:

-

Construct a calibration curve using standards of known concentrations of ifenprodil and, if available, its glucuronide metabolite.

-

Quantify the amount of metabolite formed in the in vitro incubations to determine the reaction rate.

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Visualization

The following flowchart illustrates a typical workflow for investigating the role of UGTs in the metabolism of a compound like ifenprodil.

Caption: A typical experimental workflow for UGT reaction phenotyping and kinetics.

Regulation of UGT Expression and Activity

The expression and activity of hepatic UGTs are under complex regulatory control, which can significantly impact the metabolism of ifenprodil. Key regulatory mechanisms include:

-

Transcriptional Regulation: Nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR) are critical in regulating the transcription of UGT genes.[1] Induction of these receptors by various drugs and xenobiotics can lead to increased UGT expression and accelerated metabolism of co-administered drugs.

-

Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in UGT genes can result in enzymes with altered activity or expression levels. For example, the UGT1A1*28 polymorphism is well-known to reduce the expression of UGT1A1, affecting the metabolism of numerous drugs.

-

MicroRNAs (miRNAs): Emerging evidence suggests that miRNAs can post-transcriptionally regulate the expression of UGTs by binding to the 3'-untranslated region of their mRNAs, leading to mRNA degradation or translational repression.[2][3]

-

Disease States: Liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis, can alter the expression and activity of UGT enzymes, potentially impairing the glucuronidation of drugs like ifenprodil.[4]

A comprehensive understanding of these regulatory mechanisms is essential for predicting and interpreting the variability in ifenprodil metabolism among individuals and in different physiological and pathological conditions.

References

- 1. Frontiers | Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children [frontiersin.org]

- 2. Regulation of UGT2B Expression and Activity by miR-216b-5p in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of UDP-Glucuronosyltransferase 1A1 Expression and Activity by MicroRNA 491-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP-glucuronosyltransferase expression in mouse liver is increased in obesity- and fasting-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Ifenprodil Glucuronide in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the preclinical discovery of ifenprodil (B1662929) glucuronide, a major metabolite of the selective GluN2B NMDA receptor antagonist, ifenprodil. The rapid biotransformation of ifenprodil, primarily through glucuronidation, is a critical factor influencing its pharmacokinetic profile and a key consideration in the development of new GluN2B-selective antagonists.[1][2] This guide provides a comprehensive overview of the metabolic pathways, experimental protocols for in vitro and in vivo studies, and the analytical methods used for the identification and characterization of ifenprodil glucuronide.

Introduction to Ifenprodil and its Metabolism

Ifenprodil is a phenylethanolamine compound that acts as a negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, exhibiting high selectivity for those containing the GluN2B subunit.[3] These receptors are pivotal in mediating excitatory neurotransmission in the central nervous system and are implicated in various neurological and psychiatric disorders. While ifenprodil has been a valuable pharmacological tool, its therapeutic potential has been limited by a fast rate of biotransformation.[1][2]

Preclinical studies in rats have been instrumental in elucidating the metabolic fate of ifenprodil. These investigations have revealed that the phenolic group of ifenprodil is the most susceptible to metabolic modification, primarily undergoing Phase II conjugation to form glucuronides.[1][2] This process of glucuronidation significantly increases the polarity of the molecule, facilitating its excretion from the body.

Data Presentation: In Vitro and In Vivo Metabolism

The formation of this compound has been observed in both in vitro and in vivo preclinical models. The primary site of this metabolic conversion is the liver, rich in the necessary UDP-glucuronosyltransferase (UGT) enzymes.

In Vitro Metabolism in Rat Liver Microsomes

In vitro studies utilizing rat liver microsomes have been fundamental in identifying the glucuronidation pathway of ifenprodil. These experiments provide a controlled environment to study the kinetics and mechanisms of drug metabolism.

| Parameter | Description | Finding | Citation |

| Metabolic System | Subcellular fraction of liver homogenate containing high concentrations of drug-metabolizing enzymes. | Rat liver microsomes were used to generate Phase I and Phase II metabolites of ifenprodil. | [1][2] |

| Primary Metabolite | The major biotransformation product observed. | This compound was identified as a main metabolite. | [1][2] |

| Metabolic Pathway | The biochemical process responsible for the formation of the primary metabolite. | Glucuronidation of the phenolic hydroxyl group of ifenprodil. | [1][2] |

In Vivo Metabolism in Rats

In vivo studies in rats confirm the metabolic fate of ifenprodil observed in vitro, providing a more holistic understanding of its disposition in a living organism.

| Parameter | Description | Finding | Citation |

| Animal Model | The species used for the in vivo investigation. | Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and metabolism studies. | [1][2] |

| Biological Matrix Analyzed | The bodily fluid or tissue in which metabolites were identified. | Analysis of rat urine identified diverse metabolites, with glucuronides being the main ones. | [1][2] |

| Major Metabolite Identified | The primary excretory product of ifenprodil metabolism. | This compound was confirmed as a major in vivo metabolite. | [1][2] |

Preclinical Pharmacokinetics of Ifenprodil

| Parameter | Description | Typical Value Range for a Rapidly Metabolized Compound (Example) |

| Cmax (ng/mL) | Maximum plasma concentration. | Varies with dose |

| Tmax (h) | Time to reach maximum plasma concentration. | 0.25 - 1.0 |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve. | Varies with dose |

| t1/2 (h) | Elimination half-life. | 1.0 - 4.0 |

| CL (L/h/kg) | Systemic clearance. | > 1.0 |

| Vd (L/kg) | Volume of distribution. | > 1.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the preclinical investigation of ifenprodil metabolism.

In Vitro Glucuronidation Assay using Rat Liver Microsomes

This protocol describes a standard procedure for assessing the in vitro metabolism of ifenprodil to its glucuronide conjugate.

Materials:

-

Ifenprodil

-

Rat liver microsomes (pooled from male Sprague-Dawley or Wistar rats)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl2)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (IS) for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (100 mM, pH 7.4), MgCl2 (5 mM), and alamethicin (25 µg/mg microsomal protein).

-

Microsome Addition: Add rat liver microsomes to a final protein concentration of 0.5-1.0 mg/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding ifenprodil (final concentration, e.g., 1-10 µM) and UDPGA (final concentration, e.g., 2 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to identify and characterize metabolites of ifenprodil in rats.

Materials:

-

Ifenprodil formulation for administration (e.g., intravenous or oral)

-

Male Sprague-Dawley or Wistar rats

-

Metabolic cages for urine and feces collection

-

Analytical standards of ifenprodil and potential metabolites

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the study.

-

Dosing: Administer a single dose of ifenprodil to the rats via the desired route (e.g., intravenous injection or oral gavage).

-

Sample Collection: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours) post-dose.

-

Sample Processing: Pool the urine samples for each time interval and store at -80°C until analysis. Process fecal samples by homogenization in an appropriate solvent.

-

Sample Preparation for Analysis: Prepare urine samples for LC-MS/MS analysis, which may involve dilution, centrifugation, and/or solid-phase extraction to remove interfering substances.

-

Metabolite Identification: Analyze the processed samples by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Metabolite Confirmation: Confirm the structure of the identified metabolites by comparing their chromatographic retention times and mass spectra with those of authentic reference standards, if available.

LC-MS/MS Bioanalytical Method

This protocol provides a framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used to quantify ifenprodil and its glucuronide metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ifenprodil: The precursor ion would be the protonated molecule [M+H]+, and the product ion would be a characteristic fragment. For example, m/z 326.2 -> 133.1.

-

This compound: The precursor ion would be [M+H]+ (ifenprodil mass + 176.03), and the product ion would likely be the ifenprodil aglycone (m/z 326.2).

-

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

Metabolic Pathway of Ifenprodil

The following diagram illustrates the primary metabolic transformation of ifenprodil to its glucuronide conjugate.

Caption: Metabolic conversion of ifenprodil to its glucuronide metabolite.

Experimental Workflow for In Vitro Metabolism

This diagram outlines the key steps in the in vitro metabolism experiment.

Caption: Workflow for the in vitro glucuronidation assay.

Ifenprodil's Mechanism of Action and Downstream Signaling

Ifenprodil's therapeutic and adverse effects are mediated through its interaction with the GluN2B subunit of the NMDA receptor. This diagram depicts the signaling cascade initiated by ifenprodil's antagonism.

Caption: Ifenprodil's antagonism of the GluN2B-NMDA receptor.

Conclusion

The discovery and characterization of this compound in preclinical studies have been pivotal in understanding the metabolic liabilities of this class of compounds. The rapid glucuronidation of the parent drug highlights the importance of considering metabolic stability early in the drug discovery process for GluN2B-selective NMDA receptor antagonists. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers in the field to investigate the metabolism of new chemical entities targeting this important therapeutic target. Future work should focus on obtaining more detailed quantitative data on the kinetics of ifenprodil glucuronidation and the preclinical pharmacokinetic profile of this major metabolite to build more predictive models for drug development.

References

An In-Depth Technical Guide to the Potential Activity of Ifenprodil Glucuronide at NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Executive Summary

Ifenprodil (B1662929) is a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B subunit, a key target in various neurological disorders. A major metabolic pathway for ifenprodil is the glucuronidation of its phenolic group, leading to the formation of ifenprodil glucuronide. While the metabolism of ifenprodil is established, the pharmacological activity of its glucuronide metabolite at NMDA receptors has not been reported in the scientific literature. This technical guide provides a comprehensive overview of the known pharmacology of ifenprodil and presents a detailed framework of experimental protocols for the synthesis and characterization of this compound's potential activity at NMDA receptors. The objective is to equip researchers and drug development professionals with the necessary information to investigate this knowledge gap and understand the potential contribution of this major metabolite to the overall pharmacological profile of ifenprodil.

Introduction: The Significance of Ifenprodil and its Metabolism

Ifenprodil is a non-competitive antagonist of the NMDA receptor, exhibiting its inhibitory effects through allosteric modulation.[1][2] Its selectivity for the GluN2B subunit makes it an invaluable tool for dissecting the roles of different NMDA receptor subtypes in physiological and pathological processes. The therapeutic potential of targeting GluN2B-containing NMDA receptors has led to the development of ifenprodil derivatives for conditions such as neurodegenerative diseases, ischemic stroke, and neuropathic pain.[2]

A critical aspect of drug development is understanding the biotransformation of a lead compound and the activity of its metabolites.[3][4][5][6] Ifenprodil undergoes significant phase II metabolism, with glucuronidation at the phenolic hydroxyl group being a primary route of elimination. While this process typically increases water solubility and facilitates excretion, the resulting glucuronide metabolites may retain, lose, or even gain pharmacological activity. To date, the activity of this compound at NMDA receptors remains uncharacterized. This guide provides the foundational knowledge and detailed methodologies to address this critical question.

Quantitative Pharmacological Data for Ifenprodil at NMDA Receptors

To establish a baseline for the potential activity of its glucuronide metabolite, the following tables summarize the known quantitative pharmacological data for ifenprodil.

Table 1: Binding Affinities of Ifenprodil at NMDA Receptors

| Ligand | Receptor/Tissue | Assay Type | Ki (nM) | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [3H]Ifenprodil | Recombinant human NR1a/NR2B | Radioligand Binding | - | 33.5 | 1.83 | [7] |

| [3H]Ifenprodil | Native rat cortex/hippocampus | Radioligand Binding | - | 24.8 | 2.45 | [7] |

| [3H]Ifenprodil | Porcine hippocampal membranes | Radioligand Binding | - | 23.0 (one-site model) | - | [8] |

| (1R,2R)-Ifenprodil | GluN2B-NMDA receptors | Radioligand Binding | 5.8 | - | - | [9] |

Table 2: Functional Inhibition of NMDA Receptors by Ifenprodil

| Preparation | Method | Subunit | IC50 (µM) | Notes | Reference |

| Cultured rat hippocampal neurons | Whole-cell patch clamp | Native | 0.75 (high-affinity) | Voltage-independent | [10] |

| Cultured rat hippocampal neurons | Whole-cell patch clamp | Native | 161 (low-affinity) | Voltage-independent | [10] |

| Xenopus oocytes | Two-electrode voltage clamp | NR1A/NR2B | 0.34 | High affinity | [11] |

| Xenopus oocytes | Two-electrode voltage clamp | NR1A/NR2A | 146 | Low affinity | [11] |

| Rat striatal slices | [14C]Acetylcholine release | Native | 5.3 | - | [12] |

| Recombinant GluN2B | Allosteric inhibition | GluN2B | 0.15 | Selective over GluN2A/C/D (>30 µM) | [1] |

| Xenopus oocytes | Two-electrode voltage clamp | NR2B wt | 0.155 | - | [13] |

Experimental Protocols for Assessing the NMDA Receptor Activity of this compound

The following section provides detailed methodologies for the synthesis and pharmacological evaluation of this compound.

Synthesis and Purification of this compound

To conduct pharmacological studies, a pure sample of this compound is required. This can be achieved through chemical synthesis or biotransformation.

3.1.1. Chemical Synthesis

The chemical synthesis of phenolic glucuronides can be challenging but offers the potential for larger scale production.[14][15][16][17][18]

-

Principle: This typically involves the coupling of a protected glucuronic acid donor, such as a trichloroacetimidate (B1259523) or a bromide derivative, with ifenprodil, followed by deprotection steps.[19]

-

Materials:

-

Ifenprodil

-

Protected glucuronic acid donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate)

-

Coupling agent (e.g., silver triflate, BF3·Et2O)

-

Anhydrous solvents (e.g., dichloromethane, acetonitrile)

-

Deprotection reagents (e.g., sodium methoxide (B1231860) for acetyl groups, lithium hydroxide (B78521) for the methyl ester)

-

Purification system (e.g., flash chromatography, HPLC)

-

-

Procedure:

-

Dissolve ifenprodil in an anhydrous solvent under an inert atmosphere.

-

Add the protected glucuronic acid donor and the coupling agent.

-

Stir the reaction at a controlled temperature and monitor for completion by TLC or LC-MS.

-

Quench the reaction and perform an aqueous workup to extract the protected conjugate.

-

Purify the protected this compound using flash chromatography.

-

Perform deprotection of the acetyl groups using a base like sodium methoxide in methanol.

-

Saponify the methyl ester using a base such as lithium hydroxide.

-

Purify the final this compound product using preparative HPLC.

-

Confirm the structure and purity using NMR spectroscopy and high-resolution mass spectrometry.

-

3.1.2. Biotransformation

Biotransformation utilizes enzymes to synthesize the glucuronide, which can be particularly useful if chemical synthesis proves difficult.[20][21][22][23]

-

Principle: Incubation of ifenprodil with a source of UDP-glucuronosyltransferases (UGTs) and the cofactor UDP-glucuronic acid (UDPGA) will lead to the enzymatic formation of this compound.

-

Materials:

-

Ifenprodil

-

Liver microsomes (human or rat) or recombinant UGT enzymes

-

UDPGA

-

NADPH generating system (for coupled phase I-II metabolism studies, if needed)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solvent (e.g., acetonitrile)

-

Centrifuge

-

HPLC system for purification

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, liver microsomes or recombinant UGTs, and ifenprodil.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate for a predetermined time (e.g., 1-2 hours).

-

Terminate the reaction by adding a cold quenching solvent.

-

Centrifuge to pellet the protein.

-

Collect the supernatant and purify the this compound using preparative HPLC.

-

Confirm the identity of the product by LC-MS/MS.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for the NMDA receptor.

-

Principle: This assay measures the ability of the unlabeled this compound to compete with a radiolabeled ligand (e.g., [3H]ifenprodil) for binding to the NMDA receptor in brain membrane preparations.

-

Materials:

-

[3H]ifenprodil

-

This compound (unlabeled)

-

Rat or porcine brain membranes (hippocampus or cortex)[7][8]

-

Assay buffer (e.g., Tris-HCl)

-

Non-specific binding control (e.g., a high concentration of unlabeled ifenprodil)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare brain membrane homogenates.

-

In assay tubes, add the brain membranes, a fixed concentration of [3H]ifenprodil, and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a saturating concentration of unlabeled ifenprodil.

-

Incubate the tubes to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recordings

Electrophysiology provides a functional measure of the effect of this compound on NMDA receptor-mediated ion channel activity.

3.3.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying recombinant NMDA receptors with defined subunit compositions.[11][13][24][25][26][27][28]

-

Principle: Xenopus oocytes are injected with cRNA encoding NMDA receptor subunits (e.g., GluN1 and GluN2B). The oocyte membrane potential is clamped at a set value, and the current flowing through the expressed NMDA receptors in response to agonist application is measured in the presence and absence of this compound.

-

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and GluN2B subunits

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes

-

Recording solution (e.g., Ba2+-containing Ringer's solution)

-

NMDA and glycine (B1666218) (agonists)

-

This compound

-

-

Procedure:

-

Inject oocytes with a mixture of GluN1 and GluN2B cRNA and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply a solution containing NMDA and glycine to evoke an inward current.

-

Once a stable baseline response is established, co-apply the agonists with varying concentrations of this compound.

-

Record the steady-state current at each concentration.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in the presence of each concentration of this compound.

-

Normalize the responses to the control response (agonists alone).

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data with the Hill equation to determine the IC50 and the Hill slope.

-

3.3.2. Whole-Cell Patch-Clamp of Cultured Neurons or Transfected Cells

This technique allows for the study of this compound's effects on native or recombinant NMDA receptors in a cellular context.[10][29][30][31][32]

-

Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for electrical access to the entire cell. The cell's membrane potential is clamped, and NMDA receptor-mediated currents are recorded.

-

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) transfected with NMDA receptor subunits.

-

Patch-clamp rig (amplifier, microscope, micromanipulator, perfusion system).

-

Borosilicate glass capillaries for pulling pipettes.

-

Extracellular and intracellular recording solutions.

-

NMDA and glycine.

-

This compound.

-

-

Procedure:

-

Prepare cultured cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage.

-

Lower a glass micropipette filled with intracellular solution onto a cell and form a gigaohm seal.

-

Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -70 mV).

-

Apply NMDA and glycine via a fast perfusion system to elicit a current.

-

After obtaining a stable control response, co-apply the agonists with different concentrations of this compound.

-

-

Data Analysis:

-

Similar to TEVC, determine the IC50 and Hill coefficient by plotting the concentration-response curve.

-

Calcium Imaging Assays

Calcium imaging is a cell-based functional assay that measures changes in intracellular calcium concentration ([Ca2+]i) following NMDA receptor activation.[33][34][35][36]

-

Principle: NMDA receptors are highly permeable to Ca2+. Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). Activation of NMDA receptors leads to Ca2+ influx and an increase in fluorescence, which can be inhibited by antagonists.[33][35][36]

-

Materials:

-

Cultured cells expressing NMDA receptors.

-

Fura-2 AM (or another suitable Ca2+ indicator).

-

Fluorescence microscopy setup with a fast-switching light source and a sensitive camera.

-

Recording buffer (e.g., HBSS).

-

NMDA and glycine.

-

This compound.

-

-

Procedure:

-

Plate cells on glass coverslips.

-

Load the cells with Fura-2 AM in recording buffer (e.g., 30-60 minutes at room temperature).

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Mount the coverslip on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Apply NMDA and glycine to stimulate Ca2+ influx and record the change in the fluorescence ratio.

-

Test the effect of this compound by pre-incubating the cells with the compound before agonist application.

-

-

Data Analysis:

-

Calculate the change in the 340/380 nm fluorescence ratio as a measure of the change in [Ca2+]i.

-

Construct a concentration-response curve for the inhibition of the Ca2+ response by this compound to determine its IC50.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: Mechanism of Ifenprodil Action at the NMDA Receptor.

Figure 2: Metabolic Pathway of Ifenprodil to its Glucuronide.

Figure 3: Experimental Workflow for Investigating this compound Activity.

Conclusion

The potential activity of this compound at NMDA receptors represents a significant gap in our understanding of this important pharmacological agent. While direct evidence is currently lacking, the protocols and framework provided in this guide offer a clear path for researchers to investigate this question. By systematically synthesizing this compound and evaluating its binding and functional effects using the detailed methodologies of radioligand binding, electrophysiology, and calcium imaging, the scientific community can elucidate the role of this major metabolite. Such studies are essential for a complete understanding of ifenprodil's in vivo pharmacology and will inform the development of next-generation GluN2B-selective modulators with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug metabolism - Wikipedia [en.wikipedia.org]

- 4. Biotransformation of Drugs | Phases, Issues & Future - Lesson | Study.com [study.com]

- 5. copbela.org [copbela.org]

- 6. noblesciencepress.org [noblesciencepress.org]

- 7. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]ifenprodil binding to NMDA receptors in porcine hippocampal brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMDA receptors with different sensitivities to magnesium and ifenprodil control the release of [14C]acetylcholine and [3H]spermidine from rat striatal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. An Improved Synthesis of Glucuronide Metabolites of Hindered Phen...: Ingenta Connect [ingentaconnect.com]

- 18. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. longdom.org [longdom.org]

- 21. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. | Semantic Scholar [semanticscholar.org]

- 24. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 25. researchgate.net [researchgate.net]

- 26. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 27. researchgate.net [researchgate.net]

- 28. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. search.library.ucdavis.edu [search.library.ucdavis.edu]

- 31. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 32. personal.utdallas.edu [personal.utdallas.edu]

- 33. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 34. Calcium Imaging in mDA neurons [protocols.io]

- 35. moodle2.units.it [moodle2.units.it]

- 36. brainvta.tech [brainvta.tech]

An In-Depth Technical Guide to the Physicochemical Properties of Ifenprodil Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract